![molecular formula C15H20N2O2S B5725930 4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a chemical compound with the molecular formula C14H19N3O2S . It has an average mass of 293.385 Da and a monoisotopic mass of 293.119812 Da .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is twisted with respect to the 4-methoxybenzoyl ring, with a dihedral angle of 63.0 (3) .Chemical Reactions Analysis
The central N—C(S)—N(H)—C(O) bridge in the molecule is twisted with an N—C—N—C torsion angle of 74.8 (6) . This suggests that the molecule may undergo specific chemical reactions due to this unique structure.Scientific Research Applications
Antioxidant Activity
Benzamide derivatives, such as MLS000535063, have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. By neutralizing these radicals, MLS000535063 may help in preventing oxidative stress-related diseases, including cardiovascular diseases and cancer .
Antibacterial Applications
Research has indicated that benzamide compounds exhibit antibacterial activity. MLS000535063 could potentially be used to inhibit the growth of various bacterial strains, contributing to the development of new antibacterial agents .
Anti-inflammatory Potential
The anti-inflammatory properties of benzamide derivatives make them candidates for the treatment of inflammatory conditions. MLS000535063 could be explored for its efficacy in reducing inflammation in conditions such as arthritis .
Analgesic Effects
Benzamides are known to possess analgesic effects, which could make MLS000535063 useful in pain management. Its potential application in this field could lead to the development of new pain-relieving medications .
Cancer Research
Given the role of benzamides in apoptosis and cell cycle arrest, MLS000535063 could be significant in cancer research. It may contribute to the study of tumor suppression and the development of chemotherapeutic agents .
Neuroprotective Applications
Benzamide derivatives have shown potential in neuroprotection, which could make MLS000535063 valuable in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Agricultural Uses
Compounds like MLS000535063 may have applications in agriculture, such as plant growth regulation or as a component in pesticides. Its effects on plant biology could lead to improved crop yields and pest resistance .
Industrial Applications
In the industrial sector, benzamide derivatives can be used in the synthesis of polymers and coatings. MLS000535063 could play a role in the development of new materials with specific properties .
properties
IUPAC Name |
4-methoxy-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11-7-9-17(10-8-11)15(20)16-14(18)12-3-5-13(19-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCMCFYPGXNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


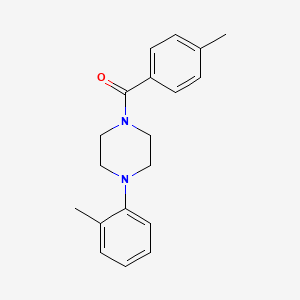
![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)

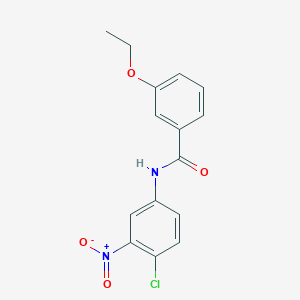
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
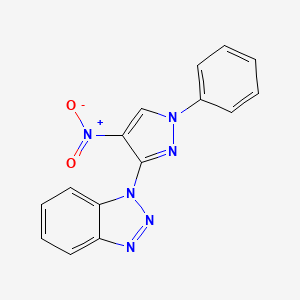
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
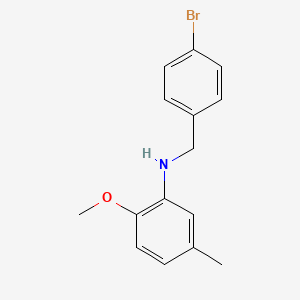
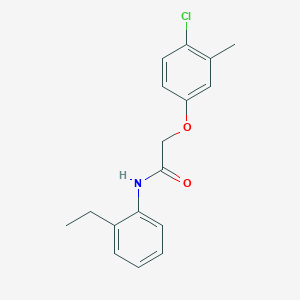
![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
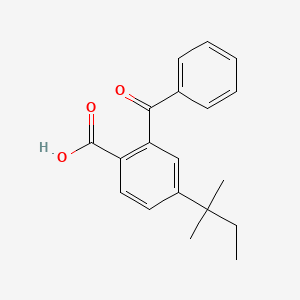
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)